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molecular formula C9H12N2O3 B8733086 6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid

6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid

Cat. No. B8733086
M. Wt: 196.20 g/mol
InChI Key: VWNBLUAMWKFFAB-UHFFFAOYSA-N
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Patent
US08273773B2

Procedure details

A microwave vial is charged with 6-chloronicotinic acid (1 g, 6.35 mmol), 2-methoxyethylamine (1.214 mL, 13.96 mmol) and IPA (3.5 mL) sealed and irradiated in a microwave synthesizer at 180° for 40 min. The reaction was cooled, concentrated and purified by SiO2 chromatography eluting with a MeOH/DCM gradient (5% to 10% MeOH containing 0.5% HOAc) to afford 0.24 g of 6-(2-methoxy-ethylamino)-nicotinic acid (330) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.214 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[CH3:11][O:12][CH2:13][CH2:14][NH2:15]>CC(O)C>[CH3:11][O:12][CH2:13][CH2:14][NH:15][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
1.214 mL
Type
reactant
Smiles
COCCN
Name
Quantity
3.5 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
irradiated in a microwave synthesizer at 180° for 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with a MeOH/DCM gradient (5% to 10% MeOH containing 0.5% HOAc)

Outcomes

Product
Name
Type
product
Smiles
COCCNC1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: CALCULATEDPERCENTYIELD 19.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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